3-(Azetidin-3-yl)-4-(trifluoromethyl)pyridine
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Overview
Description
3-(Azetidin-3-yl)-4-(trifluoromethyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with an azetidine group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-3-yl)-4-(trifluoromethyl)pyridine typically involves the reaction of a pyridine derivative with an azetidine derivative under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where the pyridine derivative is coupled with an azetidine derivative in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(Azetidin-3-yl)-4-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
3-(Azetidin-3-yl)-4-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Azetidin-3-yl)-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- 2-(Azetidin-3-yl)-3-(trifluoromethyl)pyridine
- 5-(Azetidin-3-yl)-2-(trifluoromethyl)pyridine hydrochloride
Uniqueness
3-(Azetidin-3-yl)-4-(trifluoromethyl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of both the azetidine and trifluoromethyl groups can enhance its stability and binding properties compared to similar compounds .
Properties
Molecular Formula |
C9H9F3N2 |
---|---|
Molecular Weight |
202.18 g/mol |
IUPAC Name |
3-(azetidin-3-yl)-4-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C9H9F3N2/c10-9(11,12)8-1-2-13-5-7(8)6-3-14-4-6/h1-2,5-6,14H,3-4H2 |
InChI Key |
BQQRHTHYCWTCAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=C(C=CN=C2)C(F)(F)F |
Origin of Product |
United States |
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